![molecular formula C14H10BrF3O2Zn B14893844 3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3−[4−(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLbromide+Zn→3−[4−(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINCBROMIDE
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in THF or other polar aprotic solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with conditions varying depending on the specific substrates and desired products.
Major Products Formed
The major products formed from these reactions are typically substituted aromatic compounds, which can be further functionalized for various applications.
科学研究应用
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with unique structural features.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of 3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the presence of the trifluoromethoxy group, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
相似化合物的比较
Similar Compounds
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLMAGNESIUM BROMIDE: Similar in structure but contains magnesium instead of zinc.
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLLITHIUM: Contains lithium instead of zinc, with different reactivity and applications.
Uniqueness
3-[4-(TRIFLUOROMETHOXY)PHENOXYMETHYL]PHENYLZINC BROMIDE is unique due to the presence of the zinc atom, which imparts different reactivity compared to its magnesium and lithium counterparts. The trifluoromethoxy group also enhances its stability and reactivity, making it valuable in specific synthetic applications.
属性
分子式 |
C14H10BrF3O2Zn |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(phenylmethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C14H10F3O2.BrH.Zn/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
ZJAXVUCEVGAJNR-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




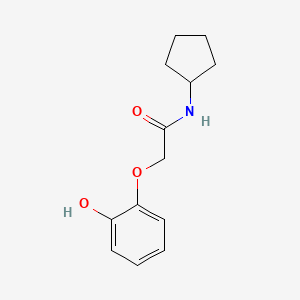
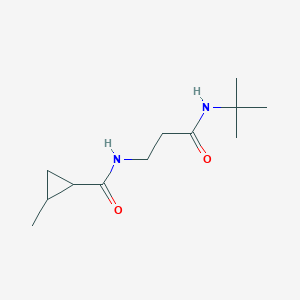
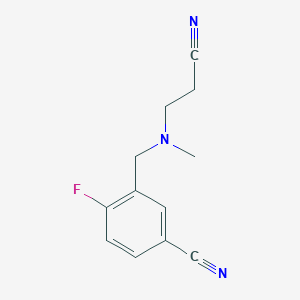
methanone](/img/structure/B14893786.png)
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)



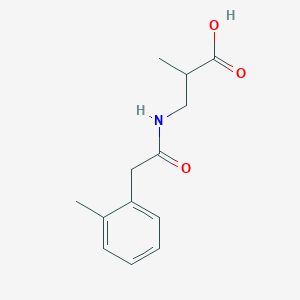
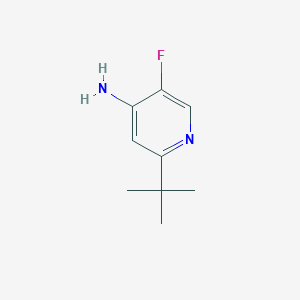
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
